molecular formula C5H9BrFNO2S B6605276 4-bromopiperidine-1-sulfonyl fluoride CAS No. 2751619-92-6

4-bromopiperidine-1-sulfonyl fluoride

Cat. No.: B6605276
CAS No.: 2751619-92-6
M. Wt: 246.10 g/mol
InChI Key: TZUGRMGTMXKTQQ-UHFFFAOYSA-N
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Description

4-Bromopiperidine-1-sulfonyl fluoride (CAS 2751619-92-6) is a small molecule reagent of interest in chemical biology and medicinal chemistry research. Its molecular formula is C 5 H 9 BrFNO 2 S and it has a molecular weight of 246.10 g/mol . This compound features a sulfonyl fluoride (S-F) warhead, a key functional group in the emerging field of sulfur-fluoride exchange (SuFEx) chemistry . Sulfonyl fluorides are valued for their ability to covalently engage nucleophilic amino acid residues, such as histidine, lysine, tyrosine, serine, and threonine, in protein binding sites . This covalent binding mode makes this compound a potential candidate for the development of chemical probes to study protein function and for targeted covalent inhibitor discovery. The 4-bromo substituent on the piperidine ring offers a versatile synthetic handle for further functionalization via cross-coupling reactions, enabling the modular synthesis of more complex sulfonyl fluoride-containing molecules for structure-activity relationship (SAR) studies . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-bromopiperidine-1-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrFNO2S/c6-5-1-3-8(4-2-5)11(7,9)10/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZUGRMGTMXKTQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1Br)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrFNO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Sulfonamide Activation : The sulfonamide reacts with Pyry-BF4 (1.2 equiv) and MgCl2 (2.0 equiv) in anhydrous dichloromethane (DCM) at 0°C to room temperature, forming the sulfonyl chloride intermediate.

  • Fluorination : Addition of KF (3.0 equiv) in acetonitrile at 50°C for 12 hours converts the sulfonyl chloride to the sulfonyl fluoride.

Key Advantages

  • Chemoselectivity : Tolerates functional groups such as bromine on the piperidine ring.

  • Yield : Reported sulfonyl fluoride yields range from 70–85% for analogous substrates.

One-Pot Synthesis from Sulfonic Acids or Sulfonates

A transition-metal-free protocol from sulfonic acids or sulfonate salts offers a streamlined alternative. As detailed by Zhang et al., TMAC (tetramethylammonium chloride) and KHF2 enable direct conversion to sulfonyl fluorides under mild conditions.

Procedure for this compound

  • Sulfonate Formation : React 4-bromopiperidine with chlorosulfonic acid to generate 4-bromopiperidine-1-sulfonic acid .

  • Fluorination : Treat the sulfonic acid with TMAC (5 mol%) and KHF2 (3.0 equiv) in acetone at 60°C for 6 hours.

Performance Metrics

  • Yield : Up to 88% for structurally similar sulfonyl fluorides.

  • Scalability : Demonstrated for gram-scale reactions without chromatography.

Halogen Exchange from Sulfonyl Chlorides

A classical route involves synthesizing the sulfonyl chloride followed by halogen exchange. This method, adapted from PMC studies, uses NH4F or KF for fluorination.

Stepwise Synthesis

  • Sulfonyl Chloride Synthesis :

    • Convert 4-bromopiperidine to 4-bromopiperidine-1-sulfonyl chloride via reaction with sulfuryl chloride (SO2Cl2) in DCM at −78°C.

    • Yield: ~20–25% (due to side reactions).

  • Fluorination :

    • Treat the sulfonyl chloride with NH4F (2.5 equiv) in refluxing acetone for 4 hours.

    • Yield: >90%.

Challenges

  • Low efficiency in sulfonyl chloride formation necessitates optimization.

Functionalization of N-Boc-4-Bromopiperidine

Protection-deprotection strategies enhance regioselectivity. Ambeed’s protocol for N-Boc-4-bromopiperidine provides a key intermediate for subsequent sulfonylation.

Synthetic Pathway

  • Boc Protection :

    • React 4-bromopiperidine hydrobromide with di-tert-butyl dicarbonate and N,N-diisopropylethylamine in DCM (0°C to rt, 18 hours).

    • Yield: Quantitative.

  • Sulfonylation :

    • Sulfonate the Boc-protected piperidine with chlorosulfonic acid , followed by fluorination as in Method 2 or 3.

  • Deprotection :

    • Remove the Boc group using TFA in DCM, yielding this compound.

Advantages

  • Purification : Boc protection simplifies intermediate isolation.

Comparative Analysis of Methods

MethodStarting MaterialKey ReagentsYield (%)ScalabilityFunctional Group Tolerance
Sulfonamide ActivationSulfonamidePyry-BF4, KF70–85ModerateHigh
One-Pot SynthesisSulfonic acidTMAC, KHF280–88HighModerate
Halogen ExchangeSulfonyl chlorideNH4F>90LowLow
Boc-ProtectionN-Boc-piperidineDi-tert-butyl dicarbonate98HighHigh

Optimization Strategies and Challenges

Enhancing Sulfonyl Chloride Stability

  • Low-Temperature Synthesis : Conducting sulfonyl chloride formation at −78°C minimizes decomposition.

  • In Situ Fluorination : Direct conversion of sulfonyl chlorides to fluorides without isolation improves yields.

Solvent and Catalyst Selection

  • Acetonitrile vs. Acetone : Acetonitrile enhances reaction rates for one-pot methods, while acetone improves fluorination efficiency.

  • Catalyst Loading : TMAC at 5 mol% balances cost and activity.

Purification Challenges

  • Chromatography-Free Isolation : Crystallization from ethyl acetate/hexane mixtures is feasible for high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-Bromopiperidine-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4) are commonly used.

    Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki–Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds.

Scientific Research Applications

4-Bromopiperidine-1-sulfonyl fluoride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromopiperidine-1-sulfonyl fluoride involves its reactivity towards nucleophilic residues in proteins and other biomolecules. The sulfonyl fluoride group acts as an electrophilic warhead, targeting nucleophilic amino acids such as serine, threonine, tyrosine, lysine, cysteine, and histidine . This reactivity allows the compound to form covalent bonds with these residues, leading to the modification or inhibition of protein function.

Comparison with Similar Compounds

2-Bromopyridine (C₅H₄BrN, MW 158.0)

Structural Differences :

  • 2-Bromopyridine is an aromatic heterocycle with a bromine atom at the 2-position of the pyridine ring. Unlike 4-bromopiperidine-1-sulfonyl fluoride, it lacks a sulfonyl fluoride group and features an unsaturated ring system.
    Reactivity and Applications :
  • The bromine in 2-bromopyridine is reactive in metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) due to the electron-withdrawing nature of the pyridine ring. However, the absence of a sulfonyl fluoride group limits its utility in SuFEx chemistry.
  • Safety protocols for 2-bromopyridine emphasize respiratory protection and prompt medical intervention if inhaled, reflecting its higher volatility compared to the piperidine derivative .
Property This compound 2-Bromopyridine
Molecular Formula C₅H₉BrFNO₂S C₅H₄BrN
Molecular Weight 254.1 158.0
Key Functional Groups Bromine, sulfonyl fluoride Bromine, pyridine
Reactivity SuFEx, alkylation Cross-coupling

Piperidine-1-sulfonyl Fluoride (C₅H₁₀FNO₂S, MW 191.2)

Structural Differences :

  • This compound shares the piperidine core and sulfonyl fluoride group with this compound but lacks the bromine substituent.
    Reactivity and Applications :
  • The absence of bromine simplifies the molecule, reducing steric hindrance and making it more reactive in SuFEx reactions. However, the lack of a bromine atom limits its use in subsequent functionalization via halogen-based chemistry.

4-Chloropiperidine-1-sulfonyl Fluoride (C₅H₉ClFNO₂S)

Structural Differences :

  • Chlorine replaces bromine at the 4-position.
    Reactivity and Applications :
  • Chlorine’s lower leaving-group ability compared to bromine results in slower nucleophilic substitution reactions. This makes the brominated analog preferable for applications requiring rapid functionalization.

Fluoride Release Dynamics

While direct data on fluoride release from this compound is unavailable, studies on fluoride-containing materials like glass ionomer cements demonstrate that fluoride release depends on environmental conditions (e.g., pH, temperature). The sulfonyl fluoride group’s stability in aqueous environments may correlate with controlled fluoride release, a property critical for biocompatible applications .

Q & A

Q. Key Intermediates :

  • 4-Bromopiperidine
  • Piperidine-1-sulfonyl chloride (precursor for fluorination)

Basic: How does the sulfonyl fluoride group influence the reactivity of this compound with nucleophiles?

Methodological Answer:
The sulfonyl fluoride group reacts selectively with nucleophiles (e.g., amines, alcohols) via covalent bond formation. For example:

  • With amines : Forms sulfonamides (R-NH-SO2-\text{R-NH-SO}_2\text{-}), useful in probe design.
  • With thiols : Rapid reaction to generate sulfonate esters, critical for enzyme inhibition studies .
    Experimental Tip : Monitor reactions via 19F^{19}\text{F}-NMR to track fluoride displacement, a hallmark of sulfonyl fluoride reactivity .

Basic: What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H^1\text{H}-NMR: Identifies piperidine ring protons (δ 1.5–3.5 ppm) and bromine-induced deshielding.
    • 19F^{19}\text{F}-NMR: Single peak near δ 55–60 ppm confirms sulfonyl fluoride integrity .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (C5H9BrFNO2S\text{C}_5\text{H}_9\text{BrFNO}_2\text{S}, exact mass: 264.94 g/mol).
  • X-ray Crystallography : For structural elucidation if crystalline derivatives are obtained .

Basic: What are the recommended storage conditions to ensure the stability of this compound?

Methodological Answer:

  • Temperature : Store at –20°C in anhydrous conditions to prevent hydrolysis.
  • Solvent : Dissolve in dry DMSO or acetonitrile for long-term stability.
  • Handling : Use inert atmosphere (N2_2/Ar) gloveboxes to avoid moisture-induced degradation .

Advanced: How can reaction conditions be optimized to improve the yield of sulfonyl fluoride installation?

Methodological Answer:
Variables to optimize:

  • Temperature : Lower temperatures (–10°C to 0°C) reduce side reactions during sulfonylation.
  • Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate fluorination steps.
  • Solvent : Dichloromethane or THF enhances reagent solubility.
    Case Study : A 72% yield was achieved using SO2F2\text{SO}_2\text{F}_2 gas under anhydrous conditions at –15°C .

Advanced: How should researchers address contradictions in reported reactivity data for sulfonyl fluorides with biological targets?

Methodological Answer:

Validate Assay Conditions : Ensure buffer pH (7.4 vs. non-physiological) and reducing agents (e.g., DTT) do not alter reactivity.

Competitive Profiling : Use isoTOP-ABPP (isotopic tandem orthogonal proteolysis-activity-based protein profiling) to compare target engagement across studies .

Structural Analysis : Perform X-ray crystallography to confirm covalent adduct formation, resolving discrepancies in activity claims .

Advanced: What experimental strategies are effective for studying this compound’s enzyme inhibition mechanisms?

Methodological Answer:

  • Kinetic Studies : Measure kinact/Kik_{\text{inact}}/K_i ratios to quantify inhibition efficiency.
  • Click Chemistry : Attach fluorescent tags (e.g., TAMRA-azide) via alkyne-modified derivatives for cellular imaging .
  • Mutagenesis : Replace target nucleophiles (e.g., catalytic serine) to confirm binding specificity .

Advanced: How does the bromine substituent affect the compound’s stability under physiological conditions?

Methodological Answer:

  • Electron-Withdrawing Effect : Bromine at the 4-position increases electrophilicity of the sulfonyl fluoride, enhancing reactivity but reducing plasma stability.
  • Metabolic Studies : Use liver microsomes to assess debromination risks; LC-MS tracks metabolite formation (e.g., piperidine-1-sulfonyl fluoride) .

Advanced: What structure-activity relationship (SAR) insights guide the design of this compound derivatives?

Methodological Answer:

Modification Impact on Activity
Bromine → Chlorine Reduced steric hindrance but lower electrophilicity.
Piperidine Ring Expansion Alters target selectivity (e.g., from proteases to kinases).
Sulfonyl Fluoride → Sulfonate Loss of covalent binding capability.
SAR studies prioritize balancing reactivity and metabolic stability .

Advanced: What computational methods predict the regioselectivity of this compound in complex reactions?

Methodological Answer:

  • DFT Calculations : Model transition states to predict nucleophilic attack sites on the sulfonyl fluoride group.
  • MD Simulations : Simulate protein-ligand interactions to identify preferred binding pockets (e.g., using AutoDock Vina).
  • Tools : PubChem’s canonical SMILES (C1CN(CCC1Br)S(=O)(=O)F\text{C1CN(CCC1Br)S(=O)(=O)F}) and InChIKey enable database mining for analogous reactions .

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